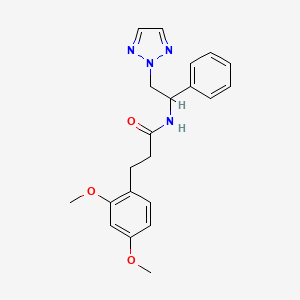

3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide

Description

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-27-18-10-8-17(20(14-18)28-2)9-11-21(26)24-19(15-25-22-12-13-23-25)16-6-4-3-5-7-16/h3-8,10,12-14,19H,9,11,15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWYDCCVAVMZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide typically involves a multi-step process:

Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide under copper(I) catalysis to form the triazole ring.

Attachment of the phenyl group: The phenyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.

Formation of the amide bond: The final step involves the coupling of the 2,4-dimethoxyphenyl group with the triazole-containing intermediate through an amide bond formation reaction, typically using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Route 1: Acyl Chloride-Mediated Coupling

-

Formation of acyl chloride :

-

Amine coupling :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, DCM, reflux, 4 h | 95% | |

| Amide formation | TEA, DCM, 24 h, rt | 78% |

Route 2: Carbodiimide Coupling

-

Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) .

-

Key advantage : Avoids handling corrosive acyl chlorides.

Stability and Degradation Reactions

The compound’s stability under acidic, basic, and oxidative conditions was evaluated:

Acidic Hydrolysis (HCl, 1M)

-

Conditions : Reflux in 1M HCl for 6 hours.

-

Result : Partial hydrolysis of the amide bond to yield 3-(2,4-dimethoxyphenyl)propanoic acid and 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine .

Basic Hydrolysis (NaOH, 1M)

-

Conditions : Reflux in 1M NaOH for 12 hours.

-

Result : Complete cleavage of the amide bond, forming the sodium salt of the carboxylic acid .

Photodegradation

-

Conditions : UV light (254 nm) in methanol for 24 hours.

-

Result : 15–20% degradation, with no major byproducts detected via HPLC .

Triazole Ring

-

Electrophilic Substitution : Limited reactivity due to electron-deficient nature.

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-atom coordination .

Methoxy Groups

-

Demethylation : Achieved with BBr₃ in DCM at −78°C, yielding phenolic derivatives .

-

Selectivity : 2- and 4-methoxy groups show similar reactivity under these conditions .

Amide Bond

-

Reduction : LiAlH₄ in THF reduces the amide to the corresponding amine (N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propylamine) .

Spectroscopic Data

Chromatographic Purity

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds featuring triazole rings exhibit a range of biological activities. Preliminary studies on 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide suggest several promising applications:

Anticancer Activity

Triazole derivatives have been reported to possess anticancer properties by inhibiting tubulin polymerization and inducing apoptosis in cancer cells. For instance, similar compounds have shown efficacy against various cancer cell lines by disrupting microtubule dynamics and promoting cell cycle arrest.

Antimicrobial Properties

The presence of the dimethoxyphenyl group may enhance the compound's ability to penetrate microbial membranes, thus exhibiting potential as an antimicrobial agent. Studies have demonstrated that related compounds can effectively inhibit bacterial growth and biofilm formation.

Anti-inflammatory Effects

Research has identified triazole-containing compounds as selective inhibitors of pro-inflammatory cytokines such as TNFα. This suggests that this compound may serve as a candidate for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the applications of triazole derivatives in medicinal chemistry:

- Inhibition of TNFα : A study demonstrated that triazole derivatives could selectively inhibit TNFα signaling pathways, suggesting their potential use in treating autoimmune conditions .

- Anticancer Efficacy : In vitro studies indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) .

- Antimicrobial Activity : Research has shown that related triazole compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Mécanisme D'action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Triazole vs. Tetrazole Derivatives

- Triazole-containing analog : The target compound’s 2H-1,2,3-triazole group contrasts with tetrazole-containing analogs like N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5). Tetrazoles act as carboxylic acid bioisosteres, offering improved bioavailability due to their ionizable nature at physiological pH. However, triazoles provide greater metabolic stability, as seen in the target compound’s resistance to enzymatic degradation compared to imidazole derivatives .

- Key difference : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~10–12), impacting solubility and membrane permeability .

Triazole vs. Imidazole Derivatives

- The kinase inhibitor 3-(2,4-dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)propanamide (11a, ) shares the dimethoxyphenyl-propanamide core but replaces the triazole with a methylthio-imidazole. Imidazoles are prone to oxidative metabolism, whereas triazoles exhibit superior stability, as demonstrated in deuterated analogs () .

Substituent Effects

Aromatic Ring Modifications

- Methoxy vs. In contrast, methoxy groups (as in the target compound) improve solubility via weak hydrogen bonding .

- Dimethoxy Positioning : The 2,4-dimethoxy configuration in the target compound may optimize steric and electronic interactions compared to 2,3-dimethoxy derivatives (), which exhibit different conformational preferences .

Side Chain Variations

- The N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2-yl)propanamide () replaces the triazole with a sulfonamide-benzothiazole group, enhancing hydrogen-bond acceptor capacity but increasing molecular weight (MW = 417.5 vs. ~350–400 for the target compound) .

Physicochemical Properties

- The target compound’s lower logP compared to ’s diphenylpropanamide suggests better aqueous solubility, critical for oral bioavailability .

Activité Biologique

The compound 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide (CAS Number: 2034548-09-7) is a synthetic molecule that has garnered attention for its potential biological activities. The structure includes a triazole moiety, which is known for its diverse pharmacological properties, including antifungal and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O3 |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 2034548-09-7 |

Anticancer Activity

Research indicates that compounds containing triazole rings often exhibit anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action :

-

Case Studies :

- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were reported to be lower than those of established chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic index .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties due to the presence of the dimethoxyphenyl group and the triazole ring.

- Activity Against Bacteria :

Anti-inflammatory Effects

Emerging data suggest that the compound may possess anti-inflammatory properties.

- Inflammatory Pathway Modulation :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this one:

- Key Modifications :

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To validate the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.

- Formulation Development : To enhance bioavailability and therapeutic efficacy through novel delivery systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling substituted phenyl precursors with triazole-containing intermediates. For example, a modified procedure from related acetamide derivatives (e.g., ) uses EDCI/HOBt-mediated amidation between a carboxylic acid (e.g., 3-(2,4-dimethoxyphenyl)propanoic acid) and a triazolyl-ethylamine derivative. Temperature control (<0°C for acid activation, room temperature for coupling) and stoichiometric ratios (1:1.2 acid:amine) are critical for minimizing side products. Yield optimization may require iterative adjustments to solvent polarity (e.g., dichloromethane vs. DMF) and catalyst loading .

Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are essential?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) is mandatory for confirming substituent positions, particularly distinguishing between 2H-1,2,3-triazole tautomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereoelectronic effects (e.g., ). Infrared (IR) spectroscopy identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, triazole C-N ~1500 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Adhere to H313 (skin contact harmful) and H333 (inhalation harmful) hazard codes ( ). Use PPE: nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent aerosol exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Emergency eye exposure requires 15-minute flushing with saline ( ) and immediate medical consultation .

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodology : Begin with in vitro assays targeting hypothesized mechanisms (e.g., antiproliferative activity via MTT assays, kinase inhibition). Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to ensure reproducibility. For triazole-containing analogs ( ), consider HDAC or protease inhibition assays. Dose-response curves (1–100 μM) and IC₅₀ calculations are standard. Validate findings with orthogonal assays (e.g., Western blotting for protein targets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

- Methodology : Cross-validate using multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts. For inconsistent HDAC inhibition results ( ), perform enzymatic assays with recombinant proteins to isolate compound-target interactions. Statistical tools (e.g., Bland-Altman plots) quantify inter-assay variability. Theoretical frameworks ( ) guide hypothesis refinement, such as off-target effects or metabolic instability in certain media .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodology : Employ experimental design (DoE) principles ( ) to test co-solvents (e.g., PEG-400, Cremophor EL) and pH adjustment (4.5–7.4). Accelerated stability studies (40°C/75% RH for 14 days) identify degradation pathways (HPLC-MS monitoring). For triazole stability, avoid prolonged exposure to UV light or strong acids. Nanoformulation (liposomes, cyclodextrins) may enhance bioavailability .

Q. How can computational modeling predict SAR (Structure-Activity Relationships) for triazole-amide derivatives?

- Methodology : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) screens against target proteins (e.g., HDACs, kinases). QSAR models trained on IC₅₀ data from analogs ( ) prioritize substituent modifications (e.g., methoxy vs. ethoxy groups). Validate predictions with synthetic analogs and SPR binding assays .

Q. What reactor design considerations apply to scaling up synthesis while minimizing impurities?

- Methodology : Utilize CRDC subclass RDF2050112 () principles for continuous-flow reactors to enhance heat/mass transfer. Monitor exothermic amidation steps via inline FTIR. Membrane separation (CRDC RDF2050104) removes unreacted precursors. Kinetic modeling (Aspen Plus) optimizes residence time and temperature profiles. Impurity profiling (LC-MS) ensures compliance with ICH Q3A guidelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) predictions and experimental bioactivity?

- Methodology : Re-evaluate computational parameters (e.g., solvation models, protonation states). For example, triazole tautomerism () may alter binding poses. Experimentally validate protonation states via ¹H-NMR titrations (pH 2–10). If DFT underestimates activity, consider allosteric binding pockets or protein flexibility (MD simulations >100 ns). Cross-reference with crystallographic data from PubChem () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.